![molecular formula C23H46NO7P B1241376 2-azaniumylethyl [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate CAS No. 89576-29-4](/img/structure/B1241376.png)

2-azaniumylethyl [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate

Übersicht

Beschreibung

1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine is a phospholipid compound with significant relevance in biochemical studies. It is a form of glycerophosphoethanolamine with specific structural and chemical properties that make it an important subject of research.

Synthesis Analysis

The synthesis of 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine involves several steps, starting from precursors such as rac 1-0-octadecen-9'-ylglycerol. This process includes enzymatic reactions and reacylation methods to obtain the final product (Paltauf, 1976).

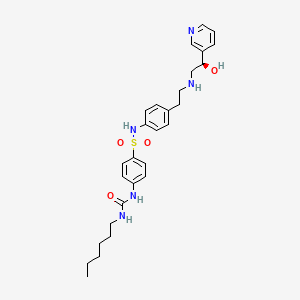

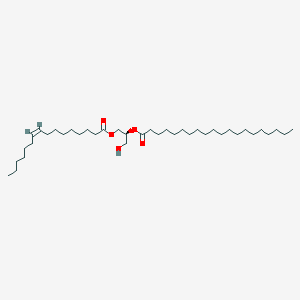

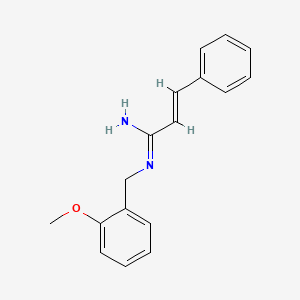

Molecular Structure Analysis

The molecular structure of this compound is characterized by its asymmetrical mixed-chain lipid nature. Its structure impacts its behavior in biological membranes and its interaction with other lipid molecules, such as in the study of binary mixtures with dimyristoyl phosphatidylethanolamine (Lin et al., 1995).

Chemical Reactions and Properties

This compound participates in various chemical reactions, particularly in the context of lipid bilayers and cell membranes. Its reactivity can be influenced by the position of double bonds and the presence of unsaturated chains, as shown in the synthesis and properties of certain isomers (Barton & Gunstone, 1975).

Physical Properties Analysis

The physical properties, including the phase transitions and molecular organization of phospholipid bilayers containing this compound, are crucial for understanding its role in biological systems. These properties are affected by factors like temperature and hydration levels, as explored in studies involving calorimetry and NMR spectroscopy (Perly et al., 1985).

Chemical Properties Analysis

The chemical properties of 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine, such as its reactivity and interactions with other molecular species, are central to its function in biological membranes. Techniques like fast atom bombardment tandem mass spectrometry have been used to study its molecular species in various biological contexts (Kayganich & Murphy, 1992).

Wissenschaftliche Forschungsanwendungen

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine involves its interaction with specific molecular targets and pathways. It induces transient increases in intracellular calcium levels by activating lysophosphatidic acid receptors . This activation leads to downstream signaling events that modulate various cellular processes, including inflammation and metabolism .

Biochemische Analyse

Biochemical Properties

1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine is involved in several biochemical reactions within the cell. It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in maintaining cellular homeostasis. One of the key enzymes that interact with this compound is phospholipase D, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. This reaction is crucial for the regulation of membrane dynamics and signaling pathways . Additionally, 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine interacts with proteins such as annexins, which are involved in membrane-related processes like vesicle trafficking and membrane repair .

Cellular Effects

1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound is known to affect the phosphoinositide signaling pathway, which is involved in regulating cell growth, survival, and differentiation . Moreover, 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell membrane, triggering downstream signaling cascades that lead to various cellular responses . Additionally, 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine can inhibit or activate enzymes involved in lipid metabolism, thereby affecting the overall lipid composition of the cell membrane . These interactions ultimately result in changes in gene expression, which can alter cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of specific enzymes or reactive oxygen species . Long-term exposure to 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine has been observed to affect cellular functions such as proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine vary with different dosages in animal models. At low doses, this compound has been shown to promote cell survival and growth, while at high doses, it can induce toxic or adverse effects such as inflammation and cell death . Threshold effects have also been observed, where a certain concentration of 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine is required to elicit a specific cellular response .

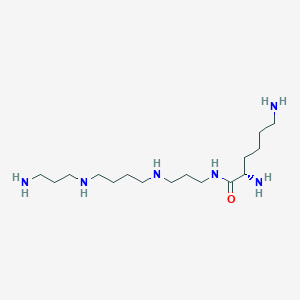

Metabolic Pathways

1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine is involved in several metabolic pathways, including lipid metabolism and phospholipid biosynthesis. It interacts with enzymes such as phospholipase A2, which catalyzes the hydrolysis of phospholipids to release fatty acids and lysophospholipids . This compound also affects metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to lipid transport proteins such as apolipoproteins, which facilitate its movement across cell membranes and within the bloodstream . The localization and accumulation of this compound can also be influenced by its interactions with cellular organelles and membrane structures .

Subcellular Localization

The subcellular localization of 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine is critical for its activity and function. This compound is primarily found in the cell membrane, where it participates in various signaling and structural roles . Additionally, it can be localized to specific compartments or organelles, such as the endoplasmic reticulum and Golgi apparatus, through targeting signals or post-translational modifications. These localizations are essential for the proper functioning of 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine in cellular processes.

Vorbereitungsmethoden

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine can be synthesized through several methods. One common synthetic route involves the reaction of oleic acid with phosphatidylethanolamine under specific conditions . The reaction typically requires a catalyst and is carried out under nitrogen protection to prevent oxidation . Industrial production methods often involve the extraction and purification of the compound from natural sources, such as animal tissues .

Analyse Chemischer Reaktionen

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur with reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like chloroform and methanol, and reaction temperatures ranging from room temperature to 100°C . Major products formed from these reactions include oxidized or reduced derivatives of the original compound .

Vergleich Mit ähnlichen Verbindungen

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine can be compared with other similar lysophospholipids, such as:

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate: This compound also contains an oleoyl group but differs in its phosphate group structure.

1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine: Similar in structure but contains a choline group instead of ethanolamine.

The uniqueness of 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine lies in its specific interaction with lysophosphatidic acid receptors and its role in modulating intracellular calcium levels .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine involves the condensation of 9Z-octadecenoyl chloride with sn-glycero-3-phosphoethanolamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoester bond. The resulting product is purified using column chromatography or other suitable methods.", "Starting Materials": ["9Z-octadecenoyl chloride", "sn-glycero-3-phosphoethanolamine", "triethylamine", "anhydrous solvents"], "Reaction": ["1. Dissolve sn-glycero-3-phosphoethanolamine in anhydrous solvent such as chloroform or dichloromethane.", "2. Add triethylamine to the solution to act as a base.", "3. Add 9Z-octadecenoyl chloride dropwise to the solution while stirring at room temperature.", "4. Continue stirring the reaction mixture for several hours at room temperature.", "5. Remove the solvent using a rotary evaporator.", "6. Purify the resulting product using column chromatography or other suitable methods.", "7. Analyze the purified product using spectroscopic techniques such as NMR and mass spectrometry to confirm its identity."] } | |

CAS-Nummer |

89576-29-4 |

Molekularformel |

C23H46NO7P |

Molekulargewicht |

479.6 g/mol |

IUPAC-Name |

2-azaniumylethyl [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |

InChI |

InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h9-10,22,25H,2-8,11-21,24H2,1H3,(H,27,28)/b10-9-/t22-/m1/s1 |

InChI-Schlüssel |

PYVRVRFVLRNJLY-MZMPXXGTSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B1241293.png)

![[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1241294.png)

![1-[(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-N-methylmethanesulfonamide](/img/structure/B1241301.png)